molecular formula C5H12ClFSi B11754479 (3-Chloropropyl)(fluoro)dimethylsilane

(3-Chloropropyl)(fluoro)dimethylsilane

Cat. No.: B11754479
M. Wt: 154.68 g/mol
InChI Key: UWUUUNMTWZTOGR-UHFFFAOYSA-N
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Description

This compound combines the reactivity of chloropropyl groups, which are prone to nucleophilic substitution, with the unique physicochemical properties imparted by fluorine, such as enhanced thermal stability and hydrophobicity.

Properties

Molecular Formula

C5H12ClFSi

Molecular Weight

154.68 g/mol

IUPAC Name

3-chloropropyl-fluoro-dimethylsilane

InChI

InChI=1S/C5H12ClFSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3

InChI Key

UWUUUNMTWZTOGR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloropropyl)(fluoro)dimethylsilane can be synthesized through the reaction of 3-chloropropyltrichlorosilane with dimethylfluorosilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Chloropropyl)(fluoro)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloropropyl)(fluoro)dimethylsilane involves the formation of covalent bonds with other molecules. The chlorine atom can be replaced by nucleophiles, leading to the formation of new silicon-containing compounds. The compound’s reactivity with water and protic solvents is due to the presence of the silicon-fluorine bond, which is highly reactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

  • Chloropropyl vs. Fluorinated Derivatives :

    • Chloropropyl groups (e.g., in (3-Chloropropyl)dimethylsilane) are highly reactive in nucleophilic substitutions, enabling transformations to azido, iodo, or amine functionalities . For example, (3-Chloropropyl)dimethylsilane reacts with NaN₃ in DMF at 90°C to yield azidopropyl derivatives in 94% yield .
    • Fluorinated analogs (e.g., (3,3,3-Trifluoropropyl)chlorodimethylsilane) exhibit enhanced thermal stability and hydrophobicity due to the strong C–F bond, making them valuable in fluoropolymer coatings and hydrophobic surfaces .
  • Functional Group Compatibility :

    • Chlorine substituents are more reactive than fluorine in substitution reactions. For instance, in (2-Bromoethyl)(3-chloropropyl)dimethylsilane, the β-bromoethyl group undergoes substitution before the chloropropyl group .
    • Fluorine’s electronegativity reduces reactivity in nucleophilic substitutions but improves resistance to hydrolysis, a critical feature in aqueous environments .
  • Applications in Material Science :

    • Chloropropyl silanes serve as intermediates in dendrimer synthesis, where hydrosilylation with allyl-terminated precursors generates chloropropyl-terminated dendrimers .
    • Trifluoropropyl silanes are employed in specialty silicones for high-performance lubricants and anti-fouling coatings .

Data Tables

Table 1: Comparative Properties of Chloropropyl and Fluorinated Silanes

Property (3-Chloropropyl)dimethylsilane (3,3,3-Trifluoropropyl)chlorodimethylsilane
Boiling Point (°C) Not reported 123
Key Reaction Nucleophilic substitution Hydrophobic functionalization
Thermal Stability Moderate High
Hydrophobicity (Contact Angle) Low High

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